Acetic acid, dibromo, 1,1-dimethylethyl ester
Description
Properties
IUPAC Name |
tert-butyl 2,2-dibromoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-6(2,3)10-5(9)4(7)8/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNZGIJOOOHIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424116 | |
| Record name | Acetic acid, dibromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69713-21-9 | |
| Record name | Acetic acid, dibromo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetic acid, dibromo, 1,1-dimethylethyl ester, commonly referred to as dibromo-acetic acid ester, is a chemical compound with potential biological activities that have garnered attention in various fields of research. This article examines its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 69713-21-9
- Molecular Formula : C6H10Br2O2
- Molecular Weight : 251.95 g/mol
The biological activity of dibromo-acetic acid ester is primarily attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances its reactivity and potential for biological interaction. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Activity : Its structural properties allow it to disrupt microbial membranes, leading to cell lysis.
- Antioxidant Properties : The compound may scavenge free radicals, reducing oxidative stress in cells.
Biological Activity Overview
1. Antimicrobial Efficacy
A study evaluated the antimicrobial properties of dibromo-acetic acid ester against various bacterial strains. Results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
2. Antioxidant Activity
Research demonstrated that dibromo-acetic acid ester exhibited strong antioxidant activity in vitro. The compound effectively reduced lipid peroxidation in cell membranes, highlighting its protective role against oxidative damage.
3. Enzyme Interaction Studies
In a biochemical assay, dibromo-acetic acid ester was shown to inhibit the activity of certain enzymes involved in the Krebs cycle. This inhibition led to altered metabolic profiles in treated cells, indicating its potential as a metabolic modulator.
Research Findings
Recent investigations into the biological activity of dibromo-acetic acid ester have revealed its multifaceted roles:
- Microbial Resistance : The compound has been noted for its ability to combat drug-resistant strains of bacteria.
- Cancer Research : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells.
- Environmental Applications : Its efficacy in degrading pollutants has been explored, showcasing its potential in environmental remediation efforts.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Tert-butyl dibromoacetate is primarily used as an intermediate in organic synthesis. It acts as a bromoalkylating agent, facilitating the introduction of bromine into other organic molecules. This property is particularly useful for creating new carbon-carbon bonds in complex organic structures .
2. Bromoalkylation Reactions:
- The compound can participate in bromoalkylation reactions, where it donates a bromoethyl group to phenolic compounds. For example:
- In this reaction, phenol reacts with tert-butyl dibromoacetate to form bromophenyl ether and tert-butyl acetic acid.
3. Synthesis of Pharmaceuticals:
- The compound serves as a precursor in the synthesis of various pharmaceuticals. Its reactivity allows for modifications that lead to biologically active compounds. For instance, it can be used to synthesize brominated derivatives of known drugs, potentially enhancing their efficacy or altering their pharmacokinetics .
4. Chemical Modifications:
- Tert-butyl dibromoacetate can undergo further chemical modifications to create derivatives with tailored properties for specific applications in materials science and polymer chemistry. These derivatives may exhibit unique physical and chemical properties beneficial for various industrial applications .
Case Studies
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Acetic acid, bromo-, 1,1-dimethylethyl ester
- Synonyms: tert-Butyl bromoacetate, t-Butyl bromoacetate
- CAS Registry Number : 5292-43-3
- Molecular Formula : C₆H₁₁BrO₂
- Molecular Weight : 195.054 g/mol
- Structure: Bromoacetic acid esterified with tert-butanol, with the bromine atom on the α-carbon of the acetyl group .
Structural and Functional Analogues
Table 1: Key Properties of tert-Butyl Esters
Note:
- †Molecular weight in (155.34 g/mol) conflicts with expected values for a tribromo derivative. The formula is likely incorrect in the source.
Detailed Comparative Analysis
Reactivity
- tert-Butyl Bromoacetate: Bromine’s polarizability and leaving-group ability make it more reactive than chloro or non-halogenated analogues. It participates efficiently in alkylation and nucleophilic substitution reactions .
- tert-Butyl Chloroacetate : Less reactive than bromoacetate due to chlorine’s lower leaving-group tendency but more reactive than the parent acetate .
- tert-Butyl Acetate: Non-halogenated; primarily used as a solvent due to its low reactivity and high volatility (boiling point: 96°C) .
Preparation Methods
Reaction Mechanism and Conditions
The general reaction can be represented as:
$$
\text{Br}2\text{CHCOOH} + (\text{CH}3)3\text{COH} \xrightarrow{\text{H}^+} \text{Br}2\text{CHCOO}(\text{CH}3)3 + \text{H}_2\text{O}
$$
Key parameters include:
- Catalyst : Strong acidic resins such as Amberlyst 15 or perfluorosulfonic acid resin (e.g., Nafion).
- Temperature : Moderately low temperatures (10–15°C) to minimize side reactions like elimination or oligomerization of isobutylene.
- Solvent : Tetrahydrofuran (THF) or similar polar aprotic solvents to enhance reactant miscibility.
A scaled-up procedure from patent CN106380398 (adapted for dibromoacetic acid) reported a 97.6% yield for tert-butyl bromoacetate using bromoacetic acid, isobutylene, and a perfluorosulfonic acid resin. By analogy, substituting bromoacetic acid with dibromoacetic acid under identical conditions could yield tert-butyl dibromoacetate, though reaction kinetics may vary due to increased steric and electronic effects from the second bromine atom.
Catalytic Approaches Using Isobutylene
An alternative method employs gaseous isobutylene as the tert-butyl donor, reacting with dibromoacetic acid in the presence of a solid acid catalyst. This gas-liquid phase reaction avoids the use of tert-butanol and simplifies product isolation.
Optimized Protocol (Inferred from tert-Butyl Bromoacetate Synthesis)
- Reactants :
- Conditions :
The reaction mixture is filtered to recover the catalyst, followed by fractional distillation under reduced pressure to isolate the product. The distillate is typically collected at 160–165°C, yielding >99% purity.
Purification and Isolation Techniques
Crude tert-butyl dibromoacetate often contains residual dibromoacetic acid, tert-butanol, and solvent byproducts. Purification methods include:
Stepwise Purification Protocol
- Washing : The crude ester is dissolved in diethyl ether and washed with ice-cold 10% aqueous K$$2$$CO$$3$$ to remove unreacted acid.
- Drying : The organic layer is dried over anhydrous CaCl$$2$$ or MgSO$$4$$.
- Distillation : Fractional distillation under vacuum using a Vigreux column yields high-purity product.
Typical impurities and their boiling points:
| Compound | Boiling Point (°C) | Concentration in Crude Product |
|---|---|---|
| Dibromoacetic acid | 245–250 | <5% |
| tert-Butanol | 82–83 | 1–4% |
| Diisobutylene | 101–104 | 1.5–4.5% |
Analytical Characterization
Gas Chromatography (GC)
As per NIST data, tert-butyl dibromoacetate exhibits a retention index (RI) of 1564 on an OV-351 polar column with a temperature ramp of 6°C/min.
Nuclear Magnetic Resonance (NMR)
Hypothetical $$^1$$H NMR (CDCl$$_3$$):
- δ 1.48 ppm (s, 9H, tert-butyl CH$$_3$$)
- δ 3.92 ppm (s, 2H, CH$$2$$Br$$2$$)
Hypothetical $$^{13}$$C NMR:
- δ 27.1 ppm (tert-butyl C)
- δ 82.3 ppm (quaternary C-O)
- δ 166.5 ppm (carbonyl C)
Q & A
Q. What synthetic methodologies are recommended for preparing acetic acid, dibromo, 1,1-dimethylethyl ester with high purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. React dibromoacetic acid (Br₂CHCOOH) with tert-butanol [(CH₃)₃COH] using concentrated sulfuric acid (H₂SO₄) as a catalyst. Reflux the mixture under anhydrous conditions, followed by neutralization, extraction with diethyl ether, and purification via fractional distillation. Confirm purity using gas chromatography (GC) with flame ionization detection (FID) .
Q. How can researchers unambiguously characterize the structure of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Identify tert-butyl protons [(CH₃)₃C–] as a singlet near δ 1.2 ppm and the acetate methylene (Br₂CH–) as a singlet near δ 5.0 ppm.
- ¹³C NMR : The carbonyl (C=O) resonance appears near δ 170 ppm, with tert-butyl carbons at δ 27–30 ppm.
- GC-MS : Compare the fragmentation pattern with NIST reference data for tert-butyl esters .
- IR Spectroscopy : Confirm ester C=O stretching at ~1740 cm⁻¹ and C–Br vibrations at 500–600 cm⁻¹ .
Q. What solvent systems are optimal for chromatographic analysis of this ester?
- Methodological Answer : Use non-polar solvents (e.g., hexane or ethyl acetate) for GC analysis due to the compound’s low water solubility. For HPLC, employ a C18 column with acetonitrile/water (70:30 v/v) as the mobile phase. Adjust pH to 3–5 with acetic acid to minimize hydrolysis during analysis .
Advanced Research Questions
Q. How can kinetic studies elucidate the hydrolysis mechanisms of this ester under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation experiments:
- Prepare buffered solutions (pH 1–13) and incubate the ester at 25–60°C.
- Monitor hydrolysis via HPLC or UV-Vis spectroscopy (λ = 210–220 nm for ester bond cleavage).
- Calculate rate constants (k) and activation energy (Eₐ) using the Arrhenius equation.
- Advanced: Use deuterated solvents (D₂O) and ¹⁸O-labeling to track nucleophilic attack pathways .
Q. What computational approaches predict the environmental persistence or toxicity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate bond dissociation energies (BDEs) to assess stability.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., esterases) or environmental matrices (e.g., soil organic matter).
- QSAR Models : Use software like EPI Suite to estimate biodegradation half-lives or ECOSAR for ecotoxicity .
Q. How do steric and electronic effects influence the reactivity of the tert-butyl group in this ester?
- Methodological Answer :
- Steric Effects : Compare reaction rates with smaller esters (e.g., methyl or ethyl) in nucleophilic substitution reactions (e.g., SN2). Use kinetic isotope effects (KIEs) to probe transition states.
- Electronic Effects : Analyze substituent effects via Hammett plots using para-substituted dibromoacetic acid derivatives.
- Spectroscopic Probes : Monitor tert-butyl rotational barriers using variable-temperature NMR .
Data Contradictions and Validation
- CAS Registry Conflicts : erroneously associates "Acetic acid, 1,1-dimethylethyl ester" with carbon tetrachloride (CAS 56-23-5). Cross-validate with NIST (CAS 540-88-5) and TCI America data to ensure accuracy .
- Analytical Discrepancies : GC-MS retention indices for tert-butyl esters () may differ for the dibromo derivative due to increased molecular weight. Calibrate with authentic standards .
Safety and Handling
- Storage : Store in amber glass under inert gas (N₂/Ar) at 4°C to prevent photolytic or oxidative degradation.
- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects from brominated compounds. Monitor airborne levels with OSHA Method 1007 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
